Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate
CAS No.:
Cat. No.: VC18825751
Molecular Formula: C8H10F2N2O4
Molecular Weight: 236.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10F2N2O4 |
|---|---|
| Molecular Weight | 236.17 g/mol |
| IUPAC Name | ethyl 2-(carbamoyliminomethyl)-4,4-difluoro-3-hydroxybut-2-enoate |
| Standard InChI | InChI=1S/C8H10F2N2O4/c1-2-16-7(14)4(3-12-8(11)15)5(13)6(9)10/h3,6,13H,2H2,1H3,(H2,11,15) |
| Standard InChI Key | HUTJBODLXMIJHZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=C(C(F)F)O)C=NC(=O)N |
Introduction
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate is a complex organic compound that has garnered attention for its unique chemical structure and potential applications. Despite limited specific information available directly on this compound, its properties can be inferred from related compounds and general trends in organic chemistry.
Potential Applications
While specific applications of Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate are not detailed, compounds with similar structures have shown promise in various fields:
-
Antimicrobial Properties: Some derivatives of related compounds have demonstrated effectiveness against bacterial strains.
-
Anticancer Activity: Certain structural analogs have been explored for their potential anticancer properties.
Comparison with Related Compounds
Research Findings and Future Directions
Research on Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate is limited, and detailed studies are needed to fully understand its properties and applications. Future research should focus on synthesizing the compound and evaluating its biological activities, such as antimicrobial and anticancer effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume